![molecular formula C10H14N4O B12875961 7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide](/img/structure/B12875961.png)
7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound features a pyrrole ring fused to a pyridine ring, with various functional groups attached. Pyrrolopyridines are known for their broad spectrum of pharmacological properties, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of 7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide typically involves multiple steps. One common synthetic route includes the cyclization of a precursor compound, followed by functional group modifications. For instance, a base-mediated cyclization of a bromo-iodopyridine precursor can yield the pyrrolopyridine core, which is then further modified to introduce the methoxy and methyl groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolopyridine ring. Common reagents and conditions for these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon.
Scientific Research Applications
7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: This compound has potential therapeutic applications, including anticancer, antiviral, and antidiabetic activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced tumor growth or viral replication .
Comparison with Similar Compounds
Similar compounds to 7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide include other pyrrolopyridine derivatives such as:
- 7-Amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione
- 1H-Pyrrolo[2,3-b]pyridine derivatives These compounds share a similar core structure but differ in their functional groups, leading to variations in their pharmacological properties and applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities .
Biological Activity
7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including analgesic, sedative, antimicrobial, and anticancer effects, based on recent research findings.
Chemical Structure and Properties
The compound belongs to the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring structure. Its molecular formula is C10H12N4O, and it features a methoxy group at the 7-position and a carboximidamide functional group that is crucial for its biological activity.
1. Analgesic and Sedative Properties
Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit significant analgesic effects. A study demonstrated that several derivatives showed higher analgesic activity than aspirin in the writhing test, with some compounds comparable to morphine in effectiveness. The mechanisms behind these effects are believed to involve modulation of pain pathways in the central nervous system.
Compound | Analgesic Activity (Writhing Test) | Comparison |
---|---|---|
This compound | High | Comparable to Morphine |
Aspirin | Moderate | Reference |
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies have reported effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity, suggesting its potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) | Reference Compound |
---|---|---|
Staphylococcus aureus | 6.25 | Vancomycin |
Escherichia coli | 12.5 | Ciprofloxacin |
Klebsiella pneumoniae | 6.25 | Chloramphenicol |
3. Anticancer Activity
Preliminary studies have indicated that the compound may possess anticancer properties by targeting specific cellular pathways involved in cancer cell proliferation. It has been observed to stabilize G-quadruplex structures in DNA, which can inhibit cancer cell growth.
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Pain Modulation : Interaction with opioid receptors and inhibition of inflammatory mediators.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and function.
- Anticancer Mechanism : Stabilization of G-quadruplex DNA structures leading to inhibition of oncogenic pathways.
Case Studies
- Analgesic Effects : In a controlled study involving mice, the compound was administered at varying doses to evaluate its pain-relieving effects compared to morphine and aspirin. Results indicated a dose-dependent response with significant pain relief observed at higher concentrations.
- Antimicrobial Efficacy : A series of tests were conducted against common pathogens such as S. aureus and E. coli. The compound exhibited strong antibacterial activity with MIC values suggesting potential for development into therapeutic agents.
Properties
Molecular Formula |
C10H14N4O |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
7-methoxy-6-methyl-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboximidamide |
InChI |
InChI=1S/C10H14N4O/c1-6-9(15-2)8-5-14(10(11)12)4-7(8)3-13-6/h3H,4-5H2,1-2H3,(H3,11,12) |
InChI Key |
AUDRCNRVMNGKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2CN(CC2=C1OC)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.